Kuwanon L

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Kuwanon L is a natural product found in Morus alba with data available.

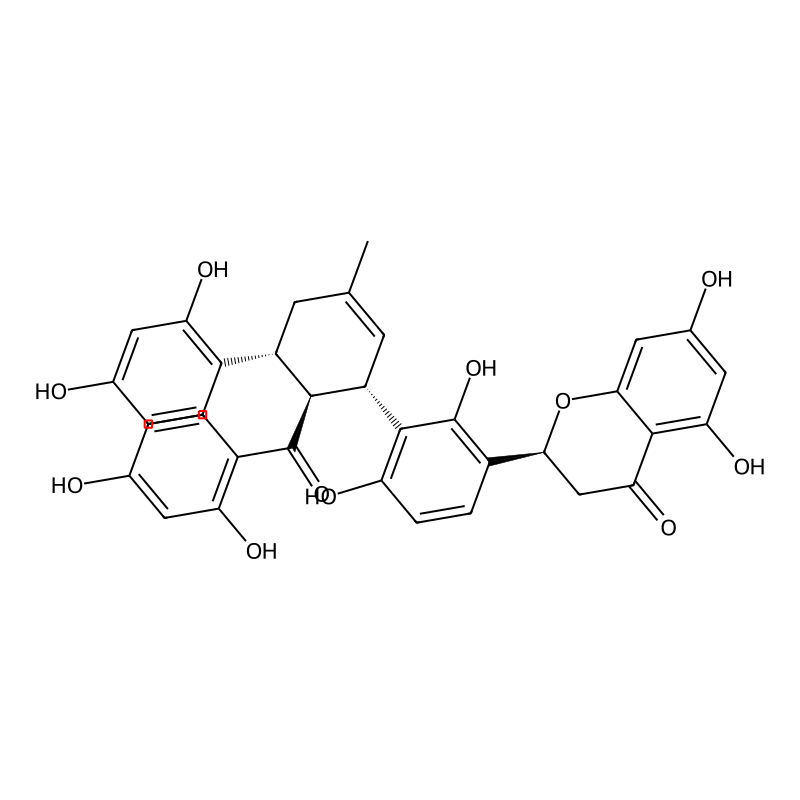

Kuwanon L is a naturally occurring compound classified as a 3'-prenylated flavanone, primarily isolated from the root bark of the mulberry tree (Morus alba L). This compound is part of a broader family of flavonoids, which are known for their diverse biological activities and structural complexity. Kuwanon L exhibits unique structural features, including a prenyl group that enhances its biological activity and solubility in organic solvents . The compound's molecular formula is C₄₀H₃₆O₁₁, and it has been characterized by various spectroscopic methods, confirming its intricate structure .

- Oxidation: Kuwanon L can be oxidized to form various derivatives, which may exhibit altered biological activities.

- Reduction: This compound can undergo reduction reactions, affecting its functional groups and reactivity.

- Substitution: Kuwanon L can also engage in substitution reactions, where different functional groups can replace existing ones on the molecule .

These reactions are crucial for modifying the compound for various applications in research and pharmacology.

Kuwanon L has demonstrated significant biological activity, particularly as an allosteric inhibitor of HIV-1 integrase. This mechanism suggests that Kuwanon L can bind to sites other than the active site of the enzyme, altering its activity and potentially inhibiting viral replication . Additionally, it has shown antioxidant properties and anti-inflammatory effects, contributing to its potential therapeutic applications. Studies have indicated that Kuwanon L may modulate signaling pathways involved in inflammation and oxidative stress .

The synthesis of Kuwanon L can be achieved through various methods:

- Natural Extraction: The most common method involves extracting Kuwanon L from the root bark of Morus alba using solvents like ethyl acetate. This method yields a crude extract rich in flavonoids.

- Chemical Synthesis: Synthetic approaches include Diels-Alder reactions involving chalcones and prenylated dienes. These methods allow for the production of Kuwanon L with specific stereochemistry and purity .

- Chemoenzymatic Methods: Recent advancements have introduced enzymatic pathways for synthesizing Kuwanon L, utilizing specific enzymes to catalyze reactions that yield high selectivity and efficiency .

Studies on the interactions of Kuwanon L with biological targets have revealed its potential to bind with various proteins involved in disease processes. For instance, it has been shown to interact with enzymes related to inflammation and viral replication. These interactions are critical for understanding its mechanism of action and optimizing its use in therapeutic contexts .

Kuwanon L shares similarities with several other flavonoids, particularly those derived from Morus alba. Here are some comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Kuwanon G | Prenylated flavonoid | Tyrosinase inhibition |

| Mulberrofuran G | Fused benzofuran | Anti-inflammatory properties |

| Albanol B | Non-prenylated flavonoid | Antioxidant activity |

| Kuwanon H | Additional isoprenyl moiety | Enhanced tyrosinase inhibition |

Kuwanon L is unique among these compounds due to its specific role as an allosteric inhibitor of HIV-1 integrase, which sets it apart from others that primarily exhibit antioxidant or anti-inflammatory properties .

Phytochemical Occurrence in Morus alba Root Systems

Kuwanon L (C₃₅H₃₀O₁₁, molecular weight 626.6 g/mol) is a specialized metabolite predominantly found in the root bark of Morus alba (white mulberry) [2]. Its isolation from this plant aligns with the broader phytochemical profile of Morus species, which are rich in prenylated flavonoids, Diels-Alder adducts, and chalcones [3]. Structural analysis reveals Kuwanon L’s unique flavanone backbone modified with dihydroxybenzoyl and dihydroxyphenyl substituents, contributing to its antioxidant and anti-inflammatory properties [2].

The root bark of Morus alba accumulates Kuwanon L alongside structurally related compounds such as kuwanons E, G, and morusin [1] [3]. These compounds are biosynthesized through phenylpropanoid pathways, with chalcone synthase and prenyltransferases playing critical roles in forming the flavanone core and prenylated side chains [3]. Comparative studies indicate that Kuwanon L concentrations vary depending on the plant’s geographical origin, soil composition, and harvest time, though quantitative data remain limited [3].

Table 1: Key Phytochemical Characteristics of Kuwanon L

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₀O₁₁ |

| Molecular Weight | 626.6 g/mol |

| Natural Source | Morus alba root bark |

| Structural Class | Flavanone derivative |

| Co-occurring Compounds | Kuwanon E, G, morusin |

Metabolic Engineering Strategies for Enhanced Kuwanon-L Production

Despite its pharmacological potential, Kuwanon L’s low natural abundance in Morus alba root bark poses challenges for large-scale isolation [2]. Metabolic engineering offers a promising avenue to augment production. Current strategies focus on:

- Enhancing Precursor Availability: Overexpression of phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) in Morus alba cell cultures to boost the phenylpropanoid flux [3].

- Modifying Prenylation Pathways: Introducing heterologous prenyltransferases to optimize the attachment of prenyl groups to the flavanone backbone, a rate-limiting step in Kuwanon L biosynthesis [3].

- CRISPR-Cas9-Mediated Gene Editing: Targeting regulatory genes in the flavonoid pathway to upregulate chalcone isomerase and downcompete competing metabolic branches [3].

However, metabolic engineering efforts are hindered by the lack of a fully annotated Morus alba genome and incomplete understanding of Kuwanon L’s biosynthetic enzymes.

Extraction Methodologies and Yield Optimization Challenges

Kuwanon L is typically extracted using polar solvents due to its hydroxyl-rich structure. Standard protocols involve:

- Solvent Extraction: Sequential extraction of dried Morus alba root bark with ethanol (70%) or aqueous methanol, followed by fractionation using ethyl acetate [1] [3].

- Chromatographic Purification: Silica gel or polyamide column chromatography to isolate Kuwanon L from co-eluting compounds like kuwanon G and mulberrofuran G [4].

Table 2: Extraction Yields of Kuwanon L and Related Compounds

| Compound | Solvent System | Yield (mg/kg dry weight) |

|---|---|---|

| Kuwanon L | 70% Ethanol | Not reported |

| Kuwanon G | Ethyl acetate | 1.0×10⁻³% [4] |

| Morusin | Aqueous methanol | 20.1–20.4 g extract [1] |

Yield optimization faces three primary challenges:

- Co-Extraction of Analogues: Kuwanon L’s structural similarity to other flavanones complicates purification [4].

- Solvent Polarity Trade-offs: High-polarity solvents improve extraction efficiency but reduce selectivity, necessitating multi-step purification [3].

- Thermal Degradation: Prolonged heating during extraction may degrade thermolabile prenyl groups [3].

Kuwanon L has demonstrated significant inhibitory activity against Human Immunodeficiency Virus Type 1 through multiple mechanisms of action targeting essential viral enzymes [1] [2]. The compound exhibits particular potency against Human Immunodeficiency Virus Type 1 integrase, with an inhibitory concentration fifty percent value of 34.0 ± 0.5 micromolar in the absence of the Lens Epithelium-Derived Growth Factor/p75 cofactor [1]. Notably, Kuwanon L maintains its inhibitory activity even in the presence of Lens Epithelium-Derived Growth Factor/p75 protein, which is a critical cellular cofactor required for optimal integrase function [1] [3].

The compound functions as an allosteric inhibitor of Human Immunodeficiency Virus Type 1 integrase, targeting the sucrose binding pocket rather than the active site [1] [3]. Biochemical studies have revealed that Kuwanon L effectively inhibits integrase catalytic activity, integrase dimerization, and the crucial integrase/Lens Epithelium-Derived Growth Factor binding interaction [1]. The inhibitory concentration fifty percent for integrase-Lens Epithelium-Derived Growth Factor binding disruption was determined to be 22.0 ± 0.5 micromolar [4].

Beyond its integrase inhibitory properties, Kuwanon L demonstrates multiple target binding capabilities, notably affecting reverse transcriptase activity as well [2] [5] [6]. This dual-target approach provides a significant advantage in antiviral efficacy, as the compound can simultaneously interfere with two critical steps in the Human Immunodeficiency Virus Type 1 replication cycle: reverse transcription and integration [2] [7].

Human Immunodeficiency Virus Type 1 exhibits considerable genetic diversity across different clades within Group M, which comprises the majority of global infections [8] [9]. Group M encompasses multiple clades (A through H), with clade B predominating in North America and Europe, while clade C represents the most prevalent strain in sub-Saharan Africa [8] [9]. The broad spectrum activity of Kuwanon L against Human Immunodeficiency Virus Type 1 replication in cell culture suggests potential efficacy across multiple viral clades [1] [2], though specific clade-by-clade inhibition kinetics have not been extensively characterized in available literature.

The allosteric mechanism of action employed by Kuwanon L offers particular advantages against potential drug-resistant strains. Unlike active site inhibitors that are susceptible to resistance mutations within the catalytic domain, allosteric inhibitors targeting conserved binding pockets may maintain activity against variants that have developed resistance to strand transfer inhibitors [1] [3]. This characteristic becomes especially relevant given the increasing emergence of integrase strand transfer inhibitor resistance in clinical settings [10].

| Parameter | Value | Reference |

|---|---|---|

| Human Immunodeficiency Virus Type 1 Integrase Inhibitory Concentration Fifty Percent (micromolar) | 34.0 ± 0.5 | Esposito et al., 2015 [1] |

| Human Immunodeficiency Virus Type 1 Integrase with Lens Epithelium-Derived Growth Factor/p75 Inhibitory Concentration Fifty Percent (micromolar) | Active | Esposito et al., 2015 [1] |

| Human Immunodeficiency Virus Type 1 Ribonuclease H Inhibitory Concentration Fifty Percent (micromolar) | Active (multiple target binding) | Corona et al., 2017 [2] |

| Integrase-Lens Epithelium-Derived Growth Factor Binding Inhibitory Concentration Fifty Percent (micromolar) | 22.0 ± 0.5 | Corona et al., 2023 [4] |

| Integrase Multimerization Multimerization Inhibitory Fifty Percent (micromolar) | 38.0 ± 0.02 | Corona et al., 2023 [4] |

Time-of-Addition Experiments for Viral Lifecycle Stage Specificity

Time-of-addition experiments represent a critical methodology for determining the specific stages of viral replication targeted by antiviral compounds [11]. These studies involve the sequential addition of test compounds at defined time points post-infection, allowing researchers to map the temporal window during which the compound exerts its inhibitory effects [11]. For Kuwanon L, time-of-addition experiments have provided crucial evidence supporting its multiple target binding hypothesis [2] [6].

The Human Immunodeficiency Virus Type 1 replication cycle follows a well-characterized temporal progression. Viral entry occurs within the first 2 hours post-infection, followed by reverse transcription of the viral ribonucleic acid genome into complementary deoxyribonucleic acid between 2-8 hours [11] [12]. Integration of the viral deoxyribonucleic acid into the host cell chromosome typically occurs between 8-24 hours post-infection, while late events including transcription, translation, and viral particle assembly extend beyond 24 hours [11] [12].

Time-of-addition experiments with Kuwanon L have demonstrated a biphasic inhibition pattern consistent with its proposed dual-target mechanism [2] [6]. The compound shows inhibitory activity when added during both the reverse transcription phase (2-8 hours) and the integration phase (8-24 hours), supporting its ability to target both reverse transcriptase and integrase enzymes [2] [6]. This temporal inhibition profile distinguishes Kuwanon L from single-target inhibitors, which typically show inhibition only within their specific temporal window of activity.

The experimental protocol for time-of-addition studies with Kuwanon L involves synchronized viral infection followed by compound addition at predetermined intervals [2] [6]. Viral production is subsequently measured at 72 hours post-infection using luciferase reporter assays or p24 antigen quantification [11]. The inhibition curves generated from these experiments reveal the times at which fifty percent inhibition is maintained, providing critical insights into the compound's mechanism of action [11].

Specific enzymatic assays have been employed to validate the time-of-addition findings, confirming that Kuwanon L can bind to both integrase and reverse transcriptase proteins [2] [6]. The ribonuclease H domain of reverse transcriptase represents an additional target for Kuwanon L, expanding its multiple target binding profile beyond the polymerase domain [2] [13]. This broad enzymatic inhibition spectrum contributes to the extended temporal window of antiviral activity observed in time-of-addition experiments.

| Viral Lifecycle Stage | Target Proteins | Kuwanon L Targets | Expected Time-of-Addition Profile |

|---|---|---|---|

| Entry (0-2 hours) | gp120, gp41, Chemokine Receptor R5, Chemokine Receptor X4 | Not primary target | No inhibition if added late |

| Reverse Transcription (2-8 hours) | Reverse Transcriptase | Yes (Reverse Transcriptase inhibition) | Inhibition decreases after 8 hours |

| Integration (8-24 hours) | Integrase | Yes (Integrase inhibition) | Inhibition decreases after 24 hours |

| Transcription (24+ hours) | Tat, transcription factors | Potential indirect effects | Variable effects |

| Late Events (48+ hours) | Protease, assembly proteins | Not established | Minimal effects |

Synergistic Effects With Contemporary Antiretroviral Therapies

The concept of synergistic drug combinations has become fundamental to Human Immunodeficiency Virus Type 1 treatment, as combination antiretroviral therapy provides superior viral suppression compared to monotherapy while reducing the likelihood of resistance development [14] [15] [16]. Kuwanon L's unique multiple target binding profile positions it as a potentially valuable component in combination regimens, offering complementary mechanisms of action to existing antiretroviral drug classes [2] [5] [13].

Contemporary antiretroviral therapy encompasses five major drug classes: nucleoside/nucleotide reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, protease inhibitors, integrase strand transfer inhibitors, and entry/fusion inhibitors [14] [10]. Each class targets specific stages of the viral replication cycle, and the combination of drugs from different classes creates multiple barriers to viral replication and resistance development [14] [16].

The multiple target binding properties of Kuwanon L suggest particular synergistic potential with certain antiretroviral drug classes. When combined with nucleoside reverse transcriptase inhibitors such as tenofovir or emtricitabine, Kuwanon L could provide complementary reverse transcriptase inhibition through its ribonuclease H activity while also contributing integrase inhibition [2] [13]. This dual mechanism approach mirrors the rationale behind highly active antiretroviral therapy but within a single natural compound.

Synergistic interactions with non-nucleoside reverse transcriptase inhibitors like efavirenz or rilpivirine represent another promising combination strategy [13] [17]. Since non-nucleoside reverse transcriptase inhibitors bind to allosteric sites on reverse transcriptase distinct from the ribonuclease H domain targeted by Kuwanon L, the combination could provide enhanced reverse transcriptase inhibition without competitive binding [13] [17]. Additionally, the integrase inhibitory activity of Kuwanon L would complement the reverse transcriptase-focused mechanism of non-nucleoside reverse transcriptase inhibitors.

The relationship between Kuwanon L and integrase strand transfer inhibitors presents a more complex synergistic scenario. While both compound classes target integrase, Kuwanon L's allosteric mechanism differs fundamentally from the active site inhibition employed by raltegravir and dolutegravir [1] [10]. This mechanistic difference could potentially provide synergistic effects, particularly against integrase strand transfer inhibitor-resistant strains that maintain sensitivity to allosteric inhibition [1] [10].

Recent clinical experience with dual antiretroviral therapy regimens demonstrates the feasibility of simplified treatment approaches that maintain efficacy while reducing drug burden [14]. Two-drug combinations such as dolutegravir plus rilpivirine or dolutegravir plus lamivudine have shown non-inferiority to traditional three-drug regimens in large clinical trials [14]. These developments suggest that well-designed combination regimens incorporating Kuwanon L could potentially achieve therapeutic goals with fewer conventional antiretroviral agents.

The natural product origin of Kuwanon L may offer additional advantages in combination therapy beyond its direct antiviral effects [13] [18]. Natural products often exhibit favorable safety profiles and may possess ancillary biological activities that complement their primary therapeutic mechanisms [18]. However, the clinical translation of Kuwanon L combinations will require extensive pharmacokinetic and pharmacodynamic studies to optimize dosing, assess drug-drug interactions, and ensure maintained antiviral efficacy.

Resistance barrier considerations become particularly important when evaluating Kuwanon L for combination therapy. The compound's ability to simultaneously target multiple viral enzymes could theoretically require the development of resistance mutations in both reverse transcriptase and integrase for complete resistance to emerge [2] [5]. This higher genetic barrier to resistance represents a significant advantage over single-target inhibitors and supports the rationale for incorporating Kuwanon L into combination regimens.

| Drug Class | Mechanism | Representative Drugs | Synergy Potential with Kuwanon L |

|---|---|---|---|

| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors | Competitive Reverse Transcriptase inhibition | Tenofovir, Emtricitabine, Zidovudine | Complementary Reverse Transcriptase targeting |

| Non-nucleoside Reverse Transcriptase Inhibitors | Allosteric Reverse Transcriptase inhibition | Efavirenz, Rilpivirine | Different Reverse Transcriptase binding sites |

| Protease Inhibitors | Protease enzyme inhibition | Darunavir, Atazanavir | Different viral lifecycle stage |

| Integrase Strand Transfer Inhibitors | Integrase strand transfer inhibition | Raltegravir, Dolutegravir | Overlapping Integrase target |

| Entry/Fusion Inhibitors | Chemokine Receptor R5/Chemokine Receptor X4 or fusion inhibition | Maraviroc, Enfuvirtide | Complementary entry stage |